2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: It is explored as a potential drug candidate for treating bacterial and fungal infections.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, in cancer cells, it may inhibit the activity of tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis. The compound can also interact with bacterial enzymes, disrupting their metabolic pathways and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide: This compound has a similar benzoxazole structure but with different substituents, leading to variations in its biological activity.
2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide:
Uniqueness
2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H14ClN3O3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3/c1-26-14-7-8-17-16(11-14)24-20(27-17)12-4-2-5-13(10-12)23-19(25)15-6-3-9-22-18(15)21/h2-11H,1H3,(H,23,25) |
InChI Key |
JNUKLDSMVXWPCG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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